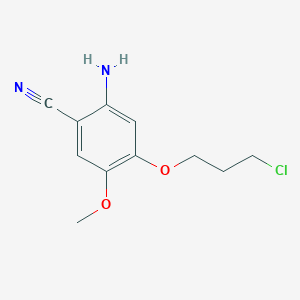

2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile

Description

¹H NMR (DMSO-d₆, 300 MHz):

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 6.89 | Singlet | 1H | H-6 (aromatic) |

| 6.43 | Singlet | 1H | H-3 (aromatic) |

| 5.58 | Singlet | 2H | -NH₂ (amine) |

| 3.96 | Quartet | 2H | -OCH₂CH₂CH₂Cl (J = 6.9 Hz) |

| 3.87 | Singlet | 3H | -OCH₃ (methoxy) |

| 2.18 | Quintet | 2H | -OCH₂CH₂CH₂Cl (J = 6.3 Hz) |

| 1.80 | Triplet | 2H | -CH₂Cl (J = 6.3 Hz) |

¹³C NMR (DMSO-d₆, 75 MHz):

| δ (ppm) | Assignment |

|---|---|

| 158.2 | C-5 (methoxy-substituted) |

| 150.1 | C-4 (ether-linked) |

| 119.8 | C≡N (nitrile) |

| 115.3 | C-1 (nitrile-attached) |

| 70.4 | -OCH₂CH₂CH₂Cl (ether oxygen) |

| 56.1 | -OCH₃ (methoxy) |

| 42.5 | -CH₂Cl (terminal chloropropyl) |

Mass Spectrometric Fragmentation Patterns

The electron ionization (EI) mass spectrum exhibits the following features:

| m/z | Fragment Ion | Assignment |

|---|---|---|

| 241.1 | [M+H]⁺ | Molecular ion |

| 196.0 | [M+H-ClCH₂CH₂CH₂O]⁺ | Loss of chloropropoxy chain |

| 165.9 | [C₇H₆N₂O]⁺ | Benzonitrile core with NH₂ |

| 138.0 | [C₆H₄N₂O]⁺ | Deaminated benzonitrile |

The base peak at $$ m/z = 165.9 $$ corresponds to the stable benzonitrile fragment after cleavage of the chloropropoxy and methoxy groups. The chloropropoxy chain’s loss ($$ \Delta m/z = 45 $$) is consistent with β-hydrogen elimination.

Properties

IUPAC Name |

2-amino-4-(3-chloropropoxy)-5-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O2/c1-15-10-5-8(7-13)9(14)6-11(10)16-4-2-3-12/h5-6H,2-4,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRRYKXWKZGSPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C#N)N)OCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40694765 | |

| Record name | 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1122661-16-8 | |

| Record name | 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Etherification: Introduction of the 3-Chloropropoxy Group

The initial step involves the alkylation of 4-cyano-2-methoxyphenol with 1-bromo-3-chloropropane or 3-chloropropyl bromide in the presence of a base such as potassium carbonate in anhydrous dimethylformamide (DMF):

"A solution of 4-cyano-2-methoxyphenol in anhydrous DMF is stirred with potassium carbonate, then the corresponding alkyl halide is added dropwise. The mixture is stirred at room temperature overnight, then heated at 37°C for 6 hours. The product is precipitated by pouring into ice/water, filtered, and air-dried."

Reaction Table 1: Etherification Conditions

| Reagent/Condition | Quantity/Details | Notes |

|---|---|---|

| 4-cyano-2-methoxyphenol | 1.00 g (6.70 mmol) | Starting material |

| Potassium carbonate | 1.39 g (10.1 mmol) | Base |

| 3-chloropropyl bromide | 8.13 mmol | Alkylating agent |

| DMF | 4.00 mL | Solvent |

| Temperature | 20°C (1 h), then 37°C (6 h) | |

| Yield | Satisfactory |

Nitration

The etherified intermediate is then nitrated to introduce a nitro group ortho to the methoxy group:

"A solution of the 4-substituted-3-methoxybenzonitrile in nitric acid is heated to 30°C for 2 hours, then poured into ice-water. The precipitate is filtered and washed with water."

Reaction Table 2: Nitration Conditions

| Reagent/Condition | Quantity/Details | Notes |

|---|---|---|

| Ether intermediate | 9.10 mmol | From previous step |

| Nitric acid | 10 mL | Nitrating agent |

| Temperature | 30°C (2 h) | |

| Yield | 87–95% |

Reduction to Amino Group

The nitro intermediate is reduced to the corresponding amine using catalytic hydrogenation or chemical reduction:

Catalytic Hydrogenation:

"A mixture of the nitro compound and Pd/C in anhydrous ethanol is refluxed with cyclohexene as a hydrogen donor. After overnight reflux, the mixture is filtered and the product isolated."Tin(II) Chloride Reduction:

"A suspension of the nitro compound in HCl is heated, then a solution of tin(II) chloride in HCl is added dropwise and the mixture heated further. The product is isolated by basification and extraction."

Reaction Table 3: Reduction Conditions

| Method | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Catalytic hydrogenation | Pd/C, cyclohexene, ethanol, reflux overnight | High | Cleaner, mild |

| Tin(II) chloride | SnCl₂ in HCl, 90–100°C, 45 min | 51.1 | More waste, lower yield |

Summary of Yields and Physical Data

| Step | Yield Range (%) | Melting Point (°C) | Reference |

|---|---|---|---|

| Etherification | Satisfactory | N/A | |

| Nitration | 87–95 | N/A | |

| Reduction (Pd/C) | High | N/A | |

| Reduction (SnCl₂) | 51.1 | 104 | |

| Final Product | ~69 | 118–119 |

Alternative Methods and Variations

Hydrazine Hydrate Reduction:

Hydrazine hydrate with neutral alumina and catalytic ferric chloride can also reduce nitro intermediates to amines, offering moderate yields and avoiding heavy metals.Ammonium Formate Reduction:

Ammonium formate with Pd/C in DMF at 40–70°C provides an efficient alternative, with yields up to 84.5%.

Alternative Reduction Methods Table

| Method | Yield (%) | Reference |

|---|---|---|

| Hydrazine hydrate | 83.6 | |

| Ammonium formate | 84.5 |

Notes and Practical Considerations

Purification:

Crude products are typically purified by recrystallization from ethanol or methanol, or by chromatographic methods if required.Safety:

Nitration and reduction steps require careful temperature control and appropriate safety precautions due to the use of strong acids, bases, and potentially hazardous gases.Scalability: The described methods are amenable to scale-up, as demonstrated in patent and medicinal chemistry literature.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The chloropropoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: 2-Amino-4-(3-hydroxypropoxy)-5-methoxybenzonitrile.

Reduction: 2-Amino-4-(3-chloropropoxy)-5-methoxybenzylamine.

Substitution: 2-Amino-4-(3-substituted-propoxy)-5-methoxybenzonitrile.

Scientific Research Applications

Intermediate in Drug Synthesis

2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile serves as a crucial intermediate in the synthesis of gefitinib, an epidermal growth factor receptor (EGFR) inhibitor used primarily for treating non-small cell lung cancer (NSCLC). The compound's structure allows for modifications that enhance the efficacy and selectivity of the resulting drugs .

Anticancer Activity

Research indicates that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications to the core structure can result in compounds with enhanced activity against breast cancer cell lines such as MCF-7 and MDA-MB-231 . This highlights its potential role not only as an intermediate but also as a lead compound for developing new anticancer agents.

Case Study 1: Synthesis of Gefitinib

The synthesis of gefitinib from 2-amino-4-(3-chloropropoxy)-5-methoxybenzonitrile involves several steps:

- Step 1 : The compound undergoes demethylation and subsequent reactions to form the active quinazoline structure.

- Step 2 : These reactions are optimized to improve yield and reduce costs compared to previous methods that used less accessible raw materials .

- Outcome : The process yields gefitinib with high efficiency, demonstrating the practical utility of 2-amino-4-(3-chloropropoxy)-5-methoxybenzonitrile in pharmaceutical manufacturing.

Case Study 2: Antiproliferative Activity Assessment

In vitro studies have been conducted to evaluate the cytotoxicity of compounds derived from 2-amino-4-(3-chloropropoxy)-5-methoxybenzonitrile:

- Methodology : Compounds were tested against various cancer cell lines using the MTT assay to determine their IC50 values.

- Results : Certain derivatives exhibited significant antiproliferative activity, suggesting that structural modifications can lead to improved therapeutic profiles .

Summary Table of Applications

| Application | Description |

|---|---|

| Intermediate for Gefitinib | Key precursor in synthesizing gefitinib for NSCLC treatment. |

| Anticancer Agent Development | Potential lead compound for developing new anticancer drugs targeting various cancer types. |

| Synthesis Optimization | Improved synthesis routes enhance yield and reduce costs in pharmaceutical manufacturing. |

Mechanism of Action

The mechanism of action of 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. In receptor studies, it can act as an agonist or antagonist, modulating the receptor’s activity and influencing downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Antiproliferative Activity

Core Structural Features :

- C5 Methoxy Group : Enhances electronic effects and steric interactions.

- C4 3-Chloropropoxy Group : Provides lipophilicity and influences binding affinity.

Activity Trends (MVECs, Table 1):

*While 4c itself lacks reported GI₅₀, its derivatives (e.g., 8m) show enhanced activity due to C4 anilino substitutions.

Key Findings :

- C4 Anilino Substitutions: Introducing substituents at the C4 anilino group (R3) significantly boosts antiproliferative activity. For example, 8m (with 3',4'-di-substituents) achieved a GI₅₀ of 7.98 μM, outperforming PTK787 .

- Electronic vs. Steric Effects : Substituent electronics (e.g., electron-withdrawing/donating groups) showed minimal impact, whereas steric effects (e.g., di-substitution at C3' and C4') were critical .

- Alkoxy Chain Length : The 3-chloropropoxy group (R1) at C7 conferred higher activity than shorter (ethoxy) or longer (pentyloxy) chains .

Comparison with Other Benzonitrile Derivatives

Morpholine-Substituted Analog

Compound: 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile (CAS 675126-27-9)

- Structure: Replaces 3-chloropropoxy with 3-morpholinopropoxy.

- Properties :

- Activity: Not explicitly reported, but the morpholine group may improve solubility and pharmacokinetics compared to chloroalkoxy chains.

Benzyloxy-Substituted Analog

Compound: 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile (CAS 192869-57-1)

- Structure : Benzyloxy group at C5 instead of methoxy.

- Properties :

- Activity : Likely reduced compared to 4c derivatives due to lack of chloroalkoxy chain, which is critical for MVEC targeting .

Chloro-Substituted Analog

Compound: 2-Amino-4-chloro-5-methoxybenzonitrile (CAS 1824059-40-6)

Data Tables

Table 2: Structural and Physical Comparison

| Compound | Substituents | Molecular Weight | Melting Point (°C) | Key Feature |

|---|---|---|---|---|

| 4c | 3-Cl-propoxy, OMe | 240.69 | 118–119 | High activity core |

| 8m | 3-Cl-propoxy, OMe, 3',4'-di-sub | >300* | Not reported | Optimal di-substituent |

| Morpholine analog | 3-morpholinopropoxy, OMe | 291.35 | 88 | Enhanced solubility |

| Benzyloxy analog | Benzyloxy, OMe | 254.28 | Not reported | Reduced activity |

Biological Activity

2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile is a chemical compound that has garnered attention due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H14ClN2O2

- Molecular Weight : 250.70 g/mol

- CAS Number : 1122661-16-8

The biological activity of 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the amino group and the methoxy substituent enhances its binding affinity to various receptors and enzymes, potentially modulating multiple signaling pathways.

Antimicrobial Activity

Recent studies have indicated that 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile exhibits significant antimicrobial properties. In vitro assays demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Properties

In addition to its antimicrobial effects, the compound has shown promise in anticancer research. A study evaluating its cytotoxicity against various cancer cell lines revealed that it induces apoptosis in cancer cells through the activation of caspase pathways.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

| HeLa (Cervical Cancer) | 25 |

The results indicate that the compound could be further explored for its potential use in cancer therapy.

Case Studies

-

Study on Antimicrobial Activity :

A research team conducted a series of experiments to evaluate the antimicrobial efficacy of 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile against clinical isolates. The study concluded that the compound exhibited potent activity against resistant strains, suggesting its potential application in treating infections caused by multidrug-resistant bacteria . -

Evaluation of Anticancer Effects :

In a preclinical trial, researchers investigated the effects of the compound on tumor growth in xenograft models. The results demonstrated a significant reduction in tumor size compared to controls, with minimal toxicity observed in normal tissues . This study highlights the compound's therapeutic potential in oncology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step substitution reactions. For example, methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate (CAS 214470-59-4) is a key intermediate, prepared via nitro group reduction and subsequent chloropropoxy substitution. Optimization includes using palladium catalysts for coupling reactions, controlling temperature (e.g., 60–80°C for substitution steps), and selecting solvents like DMF or THF to enhance reactivity. Purity is monitored via HPLC, with intermediates characterized by -NMR and mass spectrometry .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the key spectral markers?

- Methodological Answer :

- FT-IR : Look for absorption bands at ~3350 cm (N-H stretch), ~2220 cm (C≡N stretch), and ~1250 cm (C-O-C ether linkage).

- -NMR : Key signals include δ 6.8–7.2 ppm (aromatic protons), δ 3.8–4.2 ppm (methoxy and chloropropoxy groups), and δ 2.8 ppm (NH).

- UV-Vis : Conjugation in the benzonitrile moiety results in λ ~270–290 nm.

Cross-validation with high-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., CHClNO: calc. 271.06, exp. 271.05) .

Q. What crystallographic methods are recommended for determining its molecular structure?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is standard. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. ORTEP-3 can visualize thermal ellipsoids, while hydrogen bonding and π-π interactions are analyzed using Mercury or Olex2. Challenges include resolving disorder in the chloropropoxy chain, addressed via anisotropic displacement parameter (ADP) refinement .

Advanced Research Questions

Q. How can computational chemistry aid in understanding the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and Fukui indices for reactive sites. Electron Localization Function (ELF) and Localized Orbital Locator (LOL) analyses reveal charge distribution trends. Compare computed IR/NMR spectra with experimental data to validate models. Software like Gaussian or ORCA is used, with solvent effects modeled via PCM .

Q. What strategies resolve discrepancies between experimental and computational spectroscopic data?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. For NMR, include explicit solvent molecules (e.g., DMSO-d) in DFT calculations. For UV-Vis, apply Time-Dependent DFT (TD-DFT) with solvent corrections. If rotational barriers in the chloropropoxy group cause signal splitting, perform variable-temperature NMR or dynamic DFT simulations .

Q. How do steric and electronic factors influence its reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing cyano group activates the aromatic ring for nucleophilic substitution but introduces steric hindrance. In Suzuki-Miyaura couplings, use bulky ligands (e.g., SPhos) to prevent homocoupling. The methoxy group’s electron-donating effect directs electrophiles to the para position. Monitor reaction progress via -F NMR if fluorinated analogs are synthesized .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.